
N~2~,N~6~-Bis(6-bromopyridin-2-yl)pyridine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~6~-Bis(6-bromopyridin-2-yl)pyridine-2,6-diamine is a heterocyclic compound with the molecular formula C17H15Br2N5. This compound is characterized by the presence of two bromopyridinyl groups attached to a pyridine-2,6-diamine core. It is commonly used in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~-Bis(6-bromopyridin-2-yl)pyridine-2,6-diamine typically involves a multi-step process. One common method includes the reaction of 2,6-diaminopyridine with 2,6-dibromopyridine in the presence of potassium tert-butoxide as a base and tetrahydrofuran as the solvent. The reaction is carried out under an inert atmosphere, followed by the addition of methyl iodide to complete the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~6~-Bis(6-bromopyridin-2-yl)pyridine-2,6-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
N~2~,N~6~-Bis(6-bromopyridin-2-yl)pyridine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a ligand in biochemical assays.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of N2,N~6~-Bis(6-bromopyridin-2-yl)pyridine-2,6-diamine involves its interaction with specific molecular targets. The bromopyridinyl groups can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo substitution reactions also allows it to modify biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~2~,N~6~-Bis(6-chloropyridin-2-yl)pyridine-2,6-diamine
- N~2~,N~6~-Bis(6-fluoropyridin-2-yl)pyridine-2,6-diamine
- N~2~,N~6~-Bis(6-iodopyridin-2-yl)pyridine-2,6-diamine
Uniqueness
N~2~,N~6~-Bis(6-bromopyridin-2-yl)pyridine-2,6-diamine is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and properties. The bromine atoms can participate in various substitution reactions, making this compound versatile for different applications. Additionally, the compound’s ability to form coordination complexes with metal ions sets it apart from its analogs .
Propriétés
Numéro CAS |
427900-24-1 |
|---|---|
Formule moléculaire |
C15H11Br2N5 |
Poids moléculaire |
421.09 g/mol |
Nom IUPAC |
2-N,6-N-bis(6-bromopyridin-2-yl)pyridine-2,6-diamine |
InChI |
InChI=1S/C15H11Br2N5/c16-10-4-1-6-12(18-10)20-14-8-3-9-15(22-14)21-13-7-2-5-11(17)19-13/h1-9H,(H2,18,19,20,21,22) |
Clé InChI |
HEPZDHVTTUZRDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)NC2=NC(=CC=C2)Br)NC3=NC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


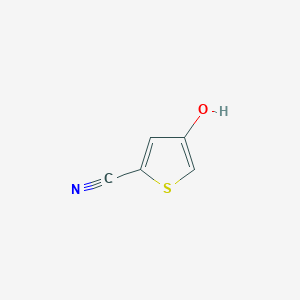
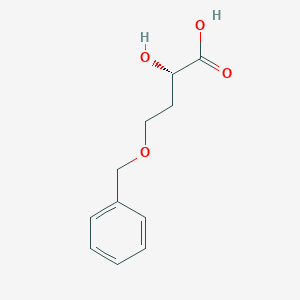

![4'-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1'-biphenyl]-4-ol](/img/structure/B14251658.png)
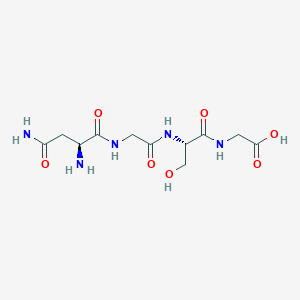
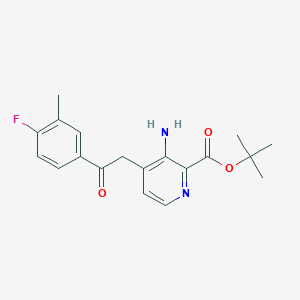
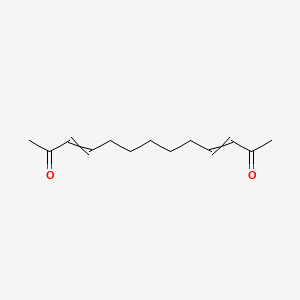
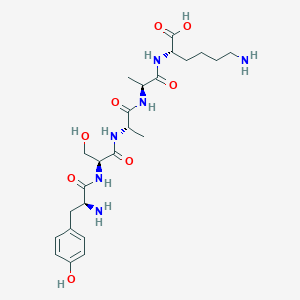
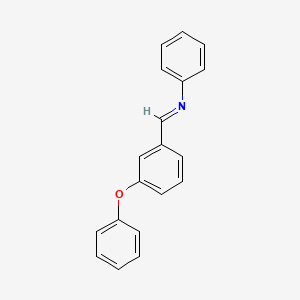
![1-[2-(Ethenyloxy)ethoxy]dodecane](/img/structure/B14251695.png)
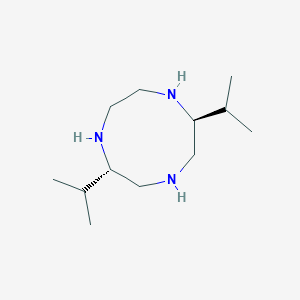

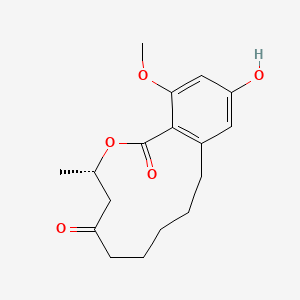
![1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14251726.png)
